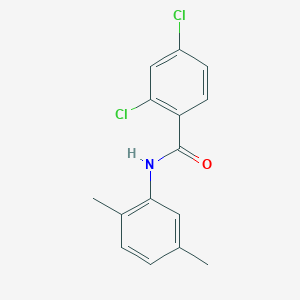
2,4-Dichloro-N-(2,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-(2,5-dimethylphenyl)benzamide, commonly known as dicamba, is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and cotton. Dicamba is a member of the benzoic acid family of herbicides and is classified as a selective systemic herbicide. It is a white crystalline solid that is soluble in water and organic solvents.
作用機序
Dicamba works by disrupting the growth and development of broadleaf weeds. It is absorbed by the plant and translocated throughout the plant, causing uncontrolled growth and eventual death. Dicamba works by interfering with the plant's ability to produce certain amino acids, which are essential for plant growth.
Biochemical and Physiological Effects:
Dicamba can have both positive and negative effects on plants and animals. In plants, dicamba can cause stunted growth, chlorosis, and necrosis. In animals, dicamba can cause developmental abnormalities and reproductive toxicity. Dicamba has also been shown to be toxic to aquatic organisms and can cause long-term environmental damage.
実験室実験の利点と制限
Dicamba is a widely used herbicide in agriculture and has been extensively studied for its efficacy and impact on the environment. It is relatively easy to synthesize and can be used in various lab experiments to investigate its properties. However, dicamba can be toxic to non-target plants and animals, and caution should be taken when using it in lab experiments.
将来の方向性
There are several future directions for research on dicamba. One area of research is the development of new dicamba formulations that are less toxic to non-target plants and animals. Another area of research is the investigation of dicamba's impact on soil health and microbial communities. Additionally, there is a need for more research on the long-term environmental impact of dicamba use in agriculture.
合成法
Dicamba can be synthesized by reacting 2,5-dimethylphenol with phosgene to form 2,5-dimethylphenyl chloroformate, which is then reacted with 2,4-dichloroaniline to form dicamba. The synthesis process is relatively simple and can be carried out on a large scale.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various research studies to investigate its efficacy in controlling weeds and its impact on non-target plants and animals. Dicamba has also been studied for its potential to cause environmental contamination and its impact on human health.
特性
分子式 |
C15H13Cl2NO |
|---|---|
分子量 |
294.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
SSUDDNVHHYSVDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)